1-[2,2-Dimethyl-4-({[5-(4-pyridyl)-1,3,4-oxadiazol-2-YL]sulfanyl}methyl)-1(2H)-quinolinyl]-1-ethanone
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of imidazole-containing compounds.
- The core structure consists of a quinoline ring fused with an imidazole ring, along with additional functional groups.
- Imidazole derivatives often exhibit diverse biological activities due to their unique structural features.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2,2-dimethyl-4-(4-pyridyl)-1,3,4-oxadiazole with an appropriate quinoline derivative.
Reaction Conditions: The specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (such as ethanol or acetonitrile) with a base (such as potassium carbonate).
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited. It is likely synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions. For example, reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.
Biology: It may serve as a probe for biological studies due to its unique structure.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.
Industry: Although not widely used industrially, it might find applications in specialized fields.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. its effects likely involve interactions with cellular targets or signaling pathways.
Comparison with Similar Compounds
Uniqueness: The combination of the quinoline and imidazole moieties makes this compound distinctive.
Similar Compounds: While I don’t have a specific list, other imidazole-containing compounds with related structures may exist.
Remember that this compound’s full potential awaits further exploration through research and experimentation
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[2,2-dimethyl-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]quinolin-1-yl]ethanone |
InChI |
InChI=1S/C21H20N4O2S/c1-14(26)25-18-7-5-4-6-17(18)16(12-21(25,2)3)13-28-20-24-23-19(27-20)15-8-10-22-11-9-15/h4-12H,13H2,1-3H3 |
InChI Key |
ZBBUGLLODYENMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NN=C(O3)C4=CC=NC=C4 |
Origin of Product |
United States |
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